プロスタグランジンE1 (PGE1)
概要
説明
アルプロスタジルは、プロスタグランジン E1 としても知られており、天然に存在するプロスタグランジンの一種で、主に血管拡張作用のために使用されます。強力な血管拡張剤であり、平滑筋組織の弛緩を助け、勃起不全の治療や新生児の特定の心臓病の治療に広く使用されています。 アルプロスタジルは、さまざまな生理学的プロセス(血流の調節や血小板凝集など)に重要な役割を果たす天然のプロスタグランジン E1 と化学的に同一です .
科学的研究の応用
Alprostadil has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.
Chemistry: In chemistry, alprostadil is used as a model compound for studying the synthesis and reactions of prostaglandins. It is also used in the development of new synthetic methodologies for prostaglandin analogs.
Biology: In biological research, alprostadil is used to study the physiological effects of prostaglandins on various tissues and organs. It is also used in the development of new drugs targeting prostaglandin pathways.
Medicine: Medically, alprostadil is used to treat erectile dysfunction by promoting blood flow to the penis. It is also used in neonates with congenital heart defects to maintain the patency of the ductus arteriosus until corrective surgery can be performed .
Industry: In the pharmaceutical industry, alprostadil is used as an active ingredient in various formulations for the treatment of erectile dysfunction and other vascular conditions .
作用機序
アルプロスタジルは、平滑筋細胞上の特定の受容体に結合することにより効果を発揮し、アデニル酸シクラーゼの活性化と環状アデノシン一リン酸(cAMP)レベルの増加につながります。これは、平滑筋組織の弛緩と血管拡張につながります。 勃起不全の治療では、アルプロスタジルは海綿体の弛緩を促進し、血流の増加と勃起の維持を可能にします .
類似化合物:
アルプロスタジルの独自性: アルプロスタジルは、プロスタグランジン E1 アナログとしての直接的な作用機序が特徴で、新生児の動脈管の開存の維持など、特定の病態で使用できます。 主に勃起不全に使用されるタダラフィルやシルデナフィルとは異なり、アルプロスタジルは、新生児と大人の両方で、より幅広い用途があります .
生化学分析
Biochemical Properties
Prostaglandin E1 plays a crucial role in biochemical reactions, particularly in the regulation of vascular tone and platelet aggregation. It interacts with several enzymes and proteins, including cyclooxygenase, which catalyzes its formation from dihomo-γ-linolenic acid . Prostaglandin E1 also binds to G protein-coupled receptors, such as the E-prostanoid receptors, to exert its effects . These interactions lead to the activation of adenylate cyclase, increasing cyclic adenosine monophosphate (cAMP) levels and resulting in various downstream effects .
Cellular Effects
Prostaglandin E1 influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to inhibit apoptosis in proximal renal tubular cells by suppressing the c-Jun N-terminal kinase (JNK) pathway . Additionally, Prostaglandin E1 stimulates the production of heat shock proteins, which protect cells from stress-induced damage . It also promotes angiogenesis by enhancing the expression of vascular endothelial growth factor (VEGF) and basic fibroblast growth factor (bFGF) in myocardial cells .
Molecular Mechanism
At the molecular level, Prostaglandin E1 exerts its effects through binding interactions with E-prostanoid receptors, particularly the EP4 receptor . This binding activates adenylate cyclase, leading to an increase in cAMP levels and subsequent activation of protein kinase A (PKA) . PKA-mediated phosphorylation results in the modulation of various target proteins, including the inhibition of GLI2 accumulation within the primary cilium, which is crucial for Hedgehog signaling pathway regulation . Prostaglandin E1 also promotes the degradation of GLI2 via the ubiquitination pathway .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Prostaglandin E1 can vary over time. Studies have shown that long-term administration of Prostaglandin E1 can lead to disorganized elastogenesis and density growth of the ductal media . Additionally, Prostaglandin E1 has been observed to maintain adequate oxygenation during one-lung ventilation in patients, with its effects on inflammatory factors being dose-dependent . The stability and degradation of Prostaglandin E1 in laboratory settings are crucial for understanding its long-term effects on cellular function.
Dosage Effects in Animal Models
The effects of Prostaglandin E1 vary with different dosages in animal models. For instance, in diabetic kidney disease (DKD) rats, Prostaglandin E1 administration significantly reduced proteinuria and renal tubular apoptosis without altering blood glucose levels . In a rat model of cerebral ischemia, Prostaglandin E1, when administered in combination with lithium, showed enhanced neuroprotection by reducing infarct volume and neurological deficits . High doses of Prostaglandin E1 can lead to adverse effects, such as gastric outlet obstruction in neonates with congenital diaphragmatic hernia .
Metabolic Pathways
Prostaglandin E1 is involved in several metabolic pathways, primarily through its interaction with cyclooxygenase enzymes . It is synthesized from dihomo-γ-linolenic acid and can be metabolized into various other prostaglandins . Prostaglandin E1 also influences metabolic flux by modulating the activity of adenylate cyclase and increasing cAMP levels . This modulation affects the expression of genes involved in inflammation, vasodilation, and platelet aggregation .
Transport and Distribution
Within cells and tissues, Prostaglandin E1 is transported and distributed through interactions with specific transporters and binding proteins . It binds to prostacyclin receptors on platelets, enhancing adenylate cyclase activity and increasing intracellular cAMP levels . Prostaglandin E1 is also known to accumulate in sites of inflammation or vascular lesions, enhancing its therapeutic effects .
Subcellular Localization
Prostaglandin E1 exhibits specific subcellular localization, which influences its activity and function. It has been shown to localize to the primary cilium, where it inhibits the accumulation of GLI2, a key component of the Hedgehog signaling pathway . This localization is mediated by the EP4 receptor, which enhances cAMP-PKA signaling and promotes the degradation of GLI2 . Additionally, Prostaglandin E1 can target specific cellular compartments through post-translational modifications and targeting signals .
準備方法
合成経路と反応条件: アルプロスタジルの合成は、月見草油などの天然源からガンマ-リノレン酸を抽出することから始まる、いくつかのステップを伴います。これには、最終生成物を生成するために、還元、酸化、エステル化などの化学反応が続きます。 このプロセスには、一般的にアセトニトリル、エタノール、さまざまな酸塩などの試薬の使用が含まれます .
工業生産方法: 工業環境では、アルプロスタジルは、高純度と不純物の低レベルを確保するために、厳密に管理されたプロセスによって製造されます。このプロセスは、アルプロスタジルをエタノールに溶解し、酸塩で処理し、溶液をろ過する手順を伴います。 ろ液を分離し、クロマトグラフィー法を用いて精製した後、再結晶化して、純度が 99.5% 以上の最終生成物を得ます .
化学反応の分析
反応の種類: アルプロスタジルは、酸化、還元、置換など、さまざまな化学反応を受けます。これらの反応は、その合成やさまざまな用途向けの改変に不可欠です。
一般的な試薬と条件:
酸化: 過マンガン酸カリウムや三酸化クロムなどの一般的な酸化剤が使用されます。
還元: 水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤が使用されます。
置換: 必要な改変に応じて、さまざまな求核剤を置換反応に使用できます。
主な生成物: これらの反応から生成される主な生成物には、さまざまな治療目的で使用できるアルプロスタジルの誘導体が含まれます .
4. 科学研究への応用
アルプロスタジルは、化学、生物学、医学、産業などの分野において、科学研究で幅広い用途があります。
化学: 化学では、アルプロスタジルは、プロスタグランジンの合成と反応を研究するためのモデル化合物として使用されます。また、プロスタグランジンアナログのための新しい合成方法の開発にも使用されます。
生物学: 生物学的研究では、アルプロスタジルは、さまざまな組織や臓器に対するプロスタグランジンの生理学的影響を研究するために使用されます。また、プロスタグランジン経路を標的とする新しい薬剤の開発にも使用されます。
医学: 医学的には、アルプロスタジルは、陰茎への血流を促進することで勃起不全を治療するために使用されます。 また、新生児の心臓奇形では、矯正手術が行われるまで動脈管の開存を維持するために使用されます .
産業: 製薬業界では、アルプロスタジルは、勃起不全やその他の血管系の状態の治療のためのさまざまな製剤における有効成分として使用されます .
類似化合物との比較
Uniqueness of Alprostadil: Alprostadil is unique in its direct mechanism of action as a prostaglandin E1 analog, which allows it to be used in specific medical conditions such as maintaining ductus arteriosus patency in neonates. Unlike tadalafil and sildenafil, which are primarily used for erectile dysfunction, alprostadil has broader applications in both neonatal and adult medicine .
特性
IUPAC Name |
7-[(1R,2R,3R)-3-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]heptanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H34O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h12-13,15-17,19,21,23H,2-11,14H2,1H3,(H,24,25)/b13-12+/t15-,16+,17+,19+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMVPRGQOIOIIMI-DWKJAMRDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C=CC1C(CC(=O)C1CCCCCCC(=O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC[C@@H](/C=C/[C@H]1[C@@H](CC(=O)[C@@H]1CCCCCCC(=O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H34O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9022578 | |
Record name | Alprostadil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9022578 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Prostaglandin E1 | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001442 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Alprostadil causes vasodilation by means of a direct effect on vascular and ductus arteriosus (DA) smooth muscle, preventing or reversing the functional closure of the DA that occurs shortly after birth. This is because, as a form of prostaglandinE1 (PGE1) it has multiple effects on blood flow. This results in increased pulmonary or systemic blood flow in infants. In cyanotic congenital heart disease, alprostadil's actions result in an increased oxygen supply to the tissues. In infants with interrupted aortic arch or very severe aortic coarctation, alprostadil maintains distal aortic perfusion by permitting blood flow through the DA from the pulmonary artery to the aorta. In infants with aortic coarctation, alprostadil reduces aortic obstruction either by relaxing ductus tissue in the aortic wall or by increasing effective aortic diameter by dilating the DA. In infants with these aortic arch anomalies, systemic blood flow to the lower body is increased, improving tissue oxygen supply and renal perfusion. When administered by intracavernosal injection or as an intraurethral suppository, alprostadil acts locally to relax the trabecular smooth muscle of the corpora cavernosa and the cavernosal arteries. Swelling, elongation, and rigidity of the penis result when arterial blood rapidly flows into the corpus cavernosum to expand the lacunar spaces. The entrapped blood reduces the venous blood outflow as sinusoids compress against the tunica albuginea. | |
Record name | Alprostadil | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00770 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
745-65-3 | |
Record name | Prostaglandin E1 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=745-65-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Alprostadil [USAN:USP:INN:BAN:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000745653 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Alprostadil | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00770 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Alprostadil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9022578 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Alprostadil | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.925 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ALPROSTADIL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F5TD010360 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Prostaglandin E1 | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001442 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
115-116 °C, 115 - 116 °C | |
Record name | Alprostadil | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00770 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Prostaglandin E1 | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001442 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the primary mechanisms of action of Prostaglandin E1 (PGE1)?
A1: Prostaglandin E1 (PGE1) exerts its effects by binding to specific receptors on the surface of cells. These receptors, known as prostaglandin E receptors, are coupled to intracellular signaling pathways that regulate various cellular processes. [, ] While the provided research papers do not delve into specific signaling cascades for all its actions, PGE1 is known to influence adenylate cyclase activity, impacting cyclic AMP (cAMP) levels, a crucial second messenger molecule involved in various cellular responses. [, ] For instance, in dog tracheal muscle, PGE1's interaction with receptors near serotonin receptors leads to smooth muscle relaxation through calcium ion accumulation in the sarcoplasmic reticulum. []
Q2: How does Prostaglandin E1 (PGE1) influence pain perception, and how do common painkillers interact with this process?
A3: Prostaglandin E1 (PGE1) plays a role in pain perception, specifically in a phenomenon called hyperalgesia, which is an increased sensitivity to pain. Studies have shown that PGE1, along with Prostaglandin E2 (PGE2) and arachidonic acid, can heighten the pain response in mice induced by benzoquinone. [, ] This effect appears to be related to PGE1's influence on prostaglandin synthesis. Nonsteroidal anti-inflammatory drugs (NSAIDs) like aspirin, indomethacin, and floctafenine can block this pain-enhancing effect by inhibiting prostaglandin synthesis. [, ] In contrast, morphine, while reducing the potentiation, does not seem to inhibit prostaglandin synthesis but may alter how prostaglandins exert their effects. [, ]
Q3: What is the role of Prostaglandin E1 (PGE1) in the context of inflammation, and how does its stable analog, 15S,15 methyl prostaglandin E1 (15M PGE1), compare in terms of anti-inflammatory activity?
A4: Prostaglandin E1 (PGE1) is recognized as a critical regulator of inflammation. Its stable analog, 15S,15 methyl prostaglandin E1 (15M PGE1), exhibits superior and longer-lasting anti-inflammatory effects compared to PGE1. [] In a rat model of acute inflammation, systemic 15M PGE1 effectively suppressed exudate volume, protein concentration, and the influx of polymorphonuclear leukocytes. [] This suppression extended to reducing the activity of the lysosomal enzyme beta-galactosidase, further highlighting its anti-inflammatory properties. []
Q4: How does Prostaglandin E1 (PGE1) interact with neutrophils, and what are the implications for endothelial cell health?
A5: Prostaglandin E1 (PGE1) demonstrates a protective effect on endothelial cells by modulating neutrophil activity. It can inhibit neutrophil adherence to endothelial cells, a crucial early step in the inflammatory cascade that can lead to vascular damage. [] This protective mechanism appears to be concentration-dependent and more effective when neutrophils are pretreated with PGE1. [] While the exact mechanisms behind this inhibition are not fully elucidated in the provided research, PGE1’s influence on neutrophil adherence might be linked to its modulation of specific surface proteins involved in cell adhesion. []
Q5: How does Prostaglandin E1 (PGE1) influence coronary microvascular function, especially in the context of coronary microembolization?
A6: Prostaglandin E1 (PGE1) shows promise in protecting coronary microvascular function after coronary microembolization (CME), a condition where small blood clots obstruct the heart's tiny blood vessels. [] In a rat model of CME, pretreatment with PGE1 effectively counteracted several detrimental effects, including microthrombi formation, early myocardial ischemia, and endothelial damage. [] Furthermore, PGE1 helped restore the balance of essential enzymes like superoxide dismutase and catalase, which are crucial for protecting the heart from oxidative stress. []
Q6: Can Prostaglandin E1 (PGE1) impact angiogenesis and neurogenesis after ischemic stroke, and if so, what are the potential therapeutic implications?
A7: Prostaglandin E1 (PGE1), specifically its lipid-soluble formulation (lipo-PGE1), shows potential for promoting angiogenesis (formation of new blood vessels) and neurogenesis (generation of new neurons) in the brain after an ischemic stroke. [] In a rat model of stroke, lipo-PGE1 treatment increased vascular density around the stroke-affected areas and enhanced the proliferation and movement of neural stem cells. [] This suggests that lipo-PGE1 could contribute to repairing the damaged brain tissue and improving functional recovery. []
Q7: What are the implications of Prostaglandin E1 (PGE1) administration on renal function, particularly in the context of transplantation?
A8: Prostaglandin E1 (PGE1) has shown beneficial effects on early renal graft function after transplantation. [, ] In a study involving 107 patients who underwent renal transplantation, those who received PGE1 in addition to conventional treatment showed significant improvements in various renal function parameters. [] These included increased urine output, enhanced endogenous creatinine clearance rate, and reduced blood flow resistance in the graft. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。